3-Methylbenzene-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzene-1-sulfinic acid is an organic compound that belongs to the class of sulfinic acids. It is characterized by the presence of a sulfinic acid group (-SO2H) attached to the fifth position of the toluene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbenzene-1-sulfinic acid can be synthesized through several methods. One common method involves the sulfonation of toluene using concentrated sulfuric acid, followed by reduction of the resulting sulfonic acid to the sulfinic acid. The reaction conditions typically involve:
Sulfonation: Toluene is treated with concentrated sulfuric acid at elevated temperatures to form toluene-5-sulfonic acid.
Industrial Production Methods
Industrial production of toluene-5-sulfinic acid follows similar synthetic routes but on a larger scale. The process involves:
Sulfonation: Large-scale sulfonation of toluene using sulfuric acid in industrial reactors.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to toluene-5-sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be further reduced to toluene-5-sulfinic acid using reducing agents like zinc dust.
Substitution: The sulfinic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc dust, hydrochloric acid.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.
Major Products Formed
Oxidation: Toluene-5-sulfonic acid.
Reduction: this compound.
Substitution: Various substituted toluene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzene-1-sulfinic acid has several applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfinic acids.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of toluene-5-sulfinic acid involves its reactivity as a sulfinic acid. It can act as a nucleophile in substitution reactions, where the sulfinic acid group attacks electrophilic centers. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene-4-sulfonic acid: Similar structure but with the sulfonic acid group at the fourth position.
Benzenesulfonic acid: Lacks the methyl group present in toluene-5-sulfinic acid.
Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
3-Methylbenzene-1-sulfinic acid is unique due to the position of the sulfinic acid group on the toluene ring, which imparts distinct reactivity and properties compared to its isomers and related compounds .
Eigenschaften
Molekularformel |
C7H8O2S |
---|---|
Molekulargewicht |
156.20 g/mol |
IUPAC-Name |
3-methylbenzenesulfinic acid |
InChI |
InChI=1S/C7H8O2S/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI-Schlüssel |
IMMPLAUVBYOSBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.